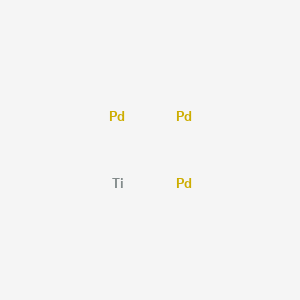
Palladium--titanium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–titanium (3/1) is an intermetallic compound composed of three parts palladium and one part titanium. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant hydrogen storage capacity. These characteristics make it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palladium–titanium (3/1) can be synthesized through several methods, including:
Mechanical Alloying: This involves the high-energy ball milling of palladium and titanium powders. The process requires precise control of milling time and atmosphere to achieve the desired stoichiometry and phase composition.
Arc Melting: In this method, palladium and titanium are melted together in an arc furnace under an inert atmosphere. The molten mixture is then rapidly cooled to form the intermetallic compound.
Chemical Vapor Deposition (CVD): This technique involves the deposition of palladium and titanium precursors onto a substrate, followed by thermal treatment to form the intermetallic compound.
Industrial Production Methods
Industrial production of palladium–titanium (3/1) typically involves large-scale arc melting or mechanical alloying. These methods are preferred due to their scalability and ability to produce high-purity materials.
Análisis De Reacciones Químicas
Types of Reactions
Palladium–titanium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and titanium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium–titanium (3/1) can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Various halides and organometallic compounds can be used under controlled conditions.
Major Products
Oxidation: Palladium oxide (PdO) and titanium oxide (TiO2).
Reduction: Metallic palladium and titanium.
Substitution: New intermetallic compounds depending on the substituting element.
Aplicaciones Científicas De Investigación
Palladium–titanium (3/1) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Hydrogen Storage: The compound’s ability to absorb and release hydrogen makes it valuable for hydrogen storage applications.
Biomedical Applications: Palladium–titanium (3/1) nanoparticles are explored for their potential in drug delivery, imaging, and as antimicrobial agents.
Energy Storage: It is used in the development of advanced batteries and fuel cells due to its excellent electrochemical properties.
Mecanismo De Acción
The mechanism by which palladium–titanium (3/1) exerts its effects varies depending on the application:
Catalysis: The compound provides active sites for the adsorption and activation of reactants, facilitating various chemical transformations.
Hydrogen Storage: Palladium–titanium (3/1) forms hydrides, where hydrogen atoms are absorbed into the metal lattice, allowing for reversible hydrogen storage.
Biomedical Applications: The nanoparticles interact with biological molecules, leading to enhanced drug delivery or antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Palladium-Platinum (3/1): Similar catalytic properties but higher cost.
Titanium-Nickel (3/1): Known for shape memory effects but less effective in catalysis.
Palladium-Copper (3/1): Good catalytic activity but lower hydrogen storage capacity.
Uniqueness
Palladium–titanium (3/1) stands out due to its combination of high thermal stability, excellent catalytic activity, and significant hydrogen storage capacity. This makes it a versatile material for various applications, from catalysis to energy storage and biomedical uses.
Propiedades
Número CAS |
12066-72-7 |
|---|---|
Fórmula molecular |
Pd3Ti |
Peso molecular |
367.1 g/mol |
Nombre IUPAC |
palladium;titanium |
InChI |
InChI=1S/3Pd.Ti |
Clave InChI |
RAFFEOIEIIDOOW-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Pd].[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


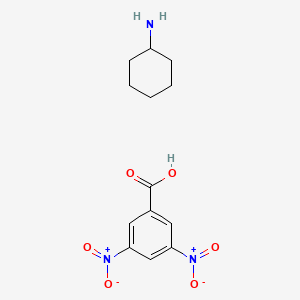
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)

![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
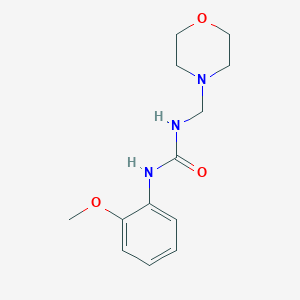
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)
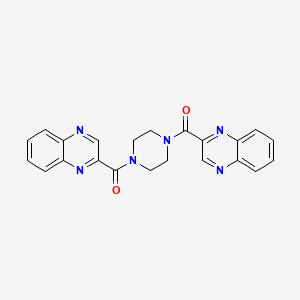
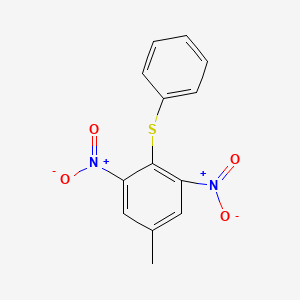

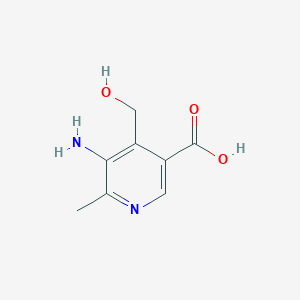
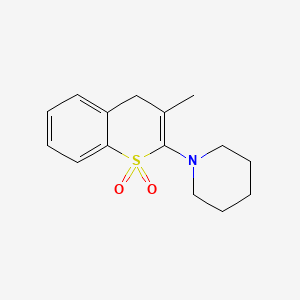
![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
